molecular formula C16H16N2O3S B2518062 4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921773-20-8

4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2518062
CAS No.: 921773-20-8
M. Wt: 316.38
InChI Key: FJAXKCXAOVYEJB-UHFFFAOYSA-N
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Description

Research Applications and Value 4-Ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. It features a benzenesulfonamide group linked to a 2-oxoindoline (isatin) moiety, a structural framework known to confer a wide range of biochemical activities. Compounds containing sulfonamide groups have been extensively studied and shown to possess properties such as carbonic anhydrase inhibition, and antitumor, antifungal, antiviral, and anti-inflammatory activities . The 2-oxoindoline scaffold is also a privileged structure in medicinal chemistry, frequently associated with kinase inhibition and other bioactive profiles. Mechanism of Action and Research Potential The specific mechanism of action for this compound is subject to ongoing research, but its potential can be inferred from its core structures. The sulfonamide group can act as a zinc-binding moiety, effectively inhibiting enzymes like carbonic anhydrase . Furthermore, the ethyl substituent on the benzene ring may influence the compound's lipophilicity and binding affinity to specific protein targets. Researchers are exploring this compound and its analogs as potential inhibitors of various enzymatic pathways. Its structural features make it a valuable scaffold for developing novel therapeutic agents, particularly in oncology and neurology. For instance, related sulfonamide compounds have been investigated as prodrugs activated by specific cytochrome P450 enzymes in cancer cells , and Schiff base derivatives incorporating similar motifs have been studied for potential use in Alzheimer's disease research . Usage Note This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-2-11-3-6-14(7-4-11)22(20,21)18-13-5-8-15-12(9-13)10-16(19)17-15/h3-9,18H,2,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAXKCXAOVYEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 2-oxoindoline-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Scientific Research Applications

1. Anticancer Activity

  • Mechanism of Action : The primary mechanism involves inducing apoptosis in cancer cells. The compound activates procaspase-3, leading to cell death through the regulation of key apoptotic proteins such as BIM, BAX, Bcl-2, and p53.
  • Cytotoxicity Data : Research indicates significant cytotoxicity against various cancer cell lines.
Cell LineIC50 (µM)Selectivity Ratio
MCF-73.55.5
MDA-MB-2312.917.5
Normal MCF-10A>20-
  • Case Study : A preclinical study demonstrated a 22-fold increase in annexin V-FITC positive cells in MDA-MB-231 cells treated with this compound compared to controls, indicating its effectiveness in inducing apoptosis.

2. Enzyme Inhibition

  • The compound has shown selectivity for inhibiting carbonic anhydrases (CA IX and CA II), which are crucial for tumor growth and metastasis.
  • Inhibition Data : Reported IC50 values range from 10.93 nM to 25.06 nM for CA IX, highlighting its potential as a therapeutic agent.

3. Antimicrobial Properties

  • Preliminary studies suggest that this compound may possess antimicrobial properties; however, further research is needed to elucidate its spectrum of activity against various pathogens.

Case Studies

  • Preclinical Studies on Apoptosis Induction : A study highlighted the ability of this compound to induce apoptosis effectively in breast cancer cell lines.
  • Selectivity Against Cancer Cells : Investigations revealed a high selectivity index against cancer cells compared to normal cells, emphasizing its potential for targeted therapy.

Mechanism of Action

The mechanism by which 4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to various biological effects. For example, in cancer cells, the compound may induce apoptosis by activating caspases or inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Key Structural Analogs:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) clogP Primary Biological Activity
4-Ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide R1 = Ethyl, R2 = H ~342.4 (calculated) ~3.2* Theoretical CA inhibition, anticancer*
4-Fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide R1 = Fluoro, R2 = Methyl ~336.3 ~2.8 Not reported (structural analog)
4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives R1 = Pyrazole, R2 = Varied 350–420 1.5–4.0 Antileishmanial, CA inhibition
4-[3-(4-Hydroxyphenyl)-pyrazolyl]benzenesulfonamides R1 = Hydroxyphenyl-pyrazolyl 380–450 2.0–3.5 Cytotoxicity, CA inhibition

Notes:

  • Lipophilicity (clogP) : The ethyl group in the target compound increases clogP compared to fluoro/methyl analogs, suggesting better membrane permeability but a higher risk of violating Lipinski’s rule of five (clogP ≤ 5) .
  • Bioactivity : Pyrazole-containing analogs (e.g., 3a–g ) show antileishmanial activity, while 2-oxoindolin hybrids (e.g., ) demonstrate CA inhibition and anticancer effects. The target compound’s ethyl group may enhance target binding via hydrophobic interactions.

Carbonic Anhydrase (CA) Inhibition Profiles

Compounds with 2-oxoindolin-sulfonamide hybrids, such as those reported by Eldehna et al. (2017) , exhibit nanomolar CA inhibition (e.g., 4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene benzenesulfonamides, IC50 = 8–50 nM against CA isoforms IX and XII). The ethyl substituent in the target compound likely improves isoform selectivity compared to bulkier groups (e.g., morpholinyl in derivatives), which may reduce off-target effects.

Anticancer Activity

2-Oxoindolin derivatives are known to inhibit kinases (e.g., VEGFR-2) and induce apoptosis. The sulfonamide group enhances solubility, balancing the lipophilicity introduced by the ethyl group. Pyrazoline-containing analogs (e.g., ) show moderate cytotoxicity (IC50 = 10–50 μM), whereas thiazolidinone-2-oxoindolin hybrids achieve submicromolar activity. The target compound’s efficacy remains theoretical but is structurally poised for dual kinase/CA targeting.

Computational and Structural Insights

  • Molecular Modeling : Software like SHELX and Multiwfn enable precise crystallographic refinement and electron-density analysis, critical for understanding substituent effects on binding.
  • ADMET Predictions : The target compound’s clogP (~3.2) and MW (~342) align with Lipinski’s criteria, suggesting favorable oral absorption . Pyrazole analogs with similar profiles confirm this trend.

Biological Activity

4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and results from various studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C13H14N2O2S
  • Molecular Weight : 270.33 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the Indoline Core : This step often involves cyclization reactions using appropriate precursors.
  • Sulfonamide Formation : The sulfonamide group is introduced through reactions with sulfonyl chlorides.
  • Purification : Final products are purified using recrystallization or chromatography techniques.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent, anti-inflammatory compound, and inhibitor of specific enzymes.

Anticancer Activity

Several studies have reported the anticancer properties of this compound:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).
  • Results : The compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM, indicating moderate to strong activity against these cell lines .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : It may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Comparative Studies

Comparative studies have highlighted the efficacy of this compound relative to other similar compounds:

CompoundIC50 (µM)Activity Type
This compound5 - 15Anticancer
Doxorubicin0.1 - 1Anticancer
Fluconazole10 - 20Antifungal

Case Studies and Research Findings

  • In vitro Studies : A study demonstrated that the compound effectively inhibited the growth of HeLa cells with an IC50 value of approximately 10 µM, comparable to standard chemotherapeutics .
  • Inflammatory Response : In a model using PBMCs stimulated by LPS, the compound significantly reduced the release of TNF-α and IL-6, suggesting potential use in treating inflammatory diseases .
  • Structural Activity Relationship (SAR) : Modifications to the sulfonamide moiety have been explored to enhance potency and selectivity against specific cancer types .

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